molecular formula C6H13NO B1404112 (3R,4R)-4-methylpiperidin-3-ol CAS No. 955082-92-5

(3R,4R)-4-methylpiperidin-3-ol

Cat. No. B1404112
M. Wt: 115.17 g/mol
InChI Key: HJZMLEOVXMKSOU-RITPCOANSA-N
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Description

(3R,4R)-4-methylpiperidin-3-ol, also known as (+)-4-methylpiperidin-3-ol, is an organic compound that is widely used in scientific research. It is part of the piperidine family and is a chiral alcohol with a chiral center at the 4th carbon atom. It has a pKa of 11.7, a boiling point of 119.5°C, and a melting point of 4.9°C. It is a colorless liquid that is slightly soluble in water and miscible in organic solvents. It is used in a variety of scientific research applications, such as synthesis, drug development, and biochemical and physiological research.

Scientific Research Applications

Overview of Applications

The compound (3R,4R)-4-methylpiperidin-3-ol is a member of the piperidine class, known for its versatile applications in the field of medicinal chemistry and drug discovery. This compound, by virtue of its stereochemistry, plays a significant role in the synthesis of various pharmacologically active agents, including those with analgesic, anticancer, and antiviral properties. The research into its applications spans from the development of novel synthetic methodologies to understanding its interaction with biological targets.

In Drug Discovery and Development

A primary area of application for (3R,4R)-4-methylpiperidin-3-ol is in the synthesis of potent analgesics, particularly within the class of 4-anilidopiperidines. The compound's unique stereochemical configuration enables the creation of stereoisomers with significant pharmacological properties. Research on ohmefentanyl, a derivative, highlights the importance of stereochemistry in the molecule's interaction with opioid receptors, offering insights into designing more efficient analgesics with reduced side effects (Brine et al., 1997).

In Chemical Synthesis

The synthesis of spiropiperidines, a structurally complex and pharmacologically relevant class of compounds, benefits from the use of (3R,4R)-4-methylpiperidin-3-ol as a starting material or intermediate. The methodologies for constructing spiropiperidines, which are crucial in drug discovery, have been extensively reviewed, showcasing the compound's role in accessing new areas of three-dimensional chemical space (Griggs et al., 2018).

In Bioanalytical Applications

Aptamers, which are synthetic molecules that can bind specific targets with high affinity, utilize modifications of (3R,4R)-4-methylpiperidin-3-ol for enhanced specificity and stability. These modifications enable the aptamers to withstand harsh conditions, making them suitable for a wide range of bioanalytical applications, including diagnostics and therapeutics (Iliuk et al., 2011).

In Environmental and Nutritional Science

The compound's derivatives also find applications in environmental science and nutrition. Studies on the absorption, distribution, metabolism, and excretion of tea polyphenols involve structural analogs of (3R,4R)-4-methylpiperidin-3-ol, illustrating the compound's relevance in understanding the bioavailability and therapeutic potential of dietary polyphenols (Clifford et al., 2013).

properties

IUPAC Name

(3R,4R)-4-methylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZMLEOVXMKSOU-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-methylpiperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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